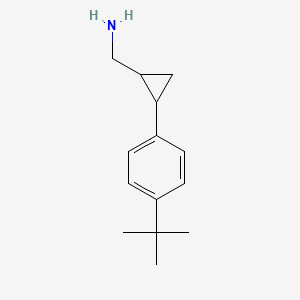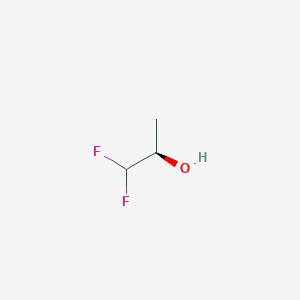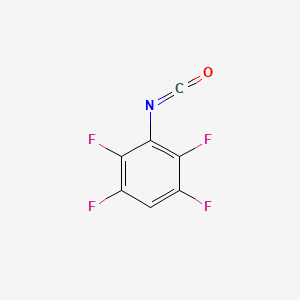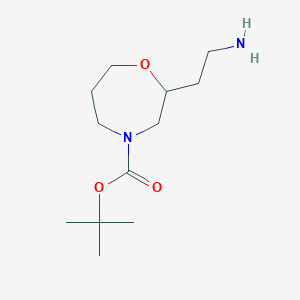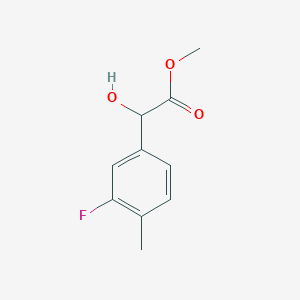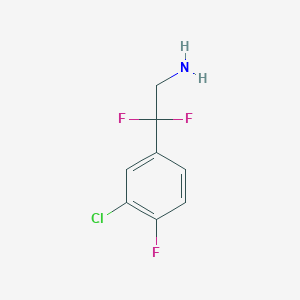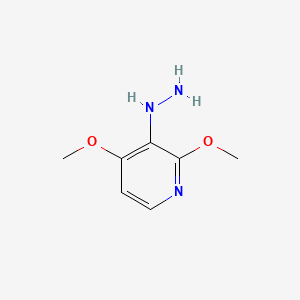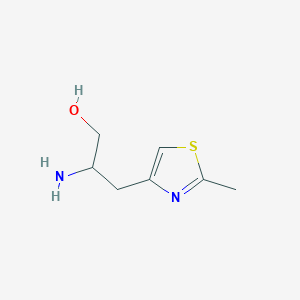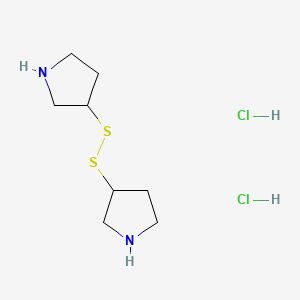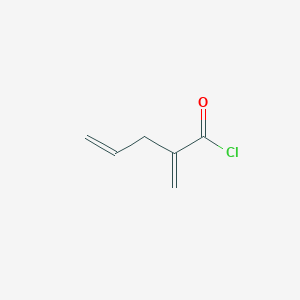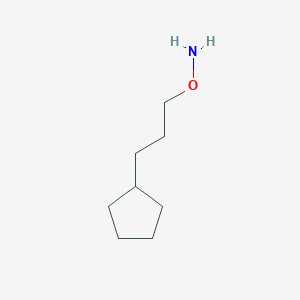
1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H21NO3 It is characterized by the presence of a morpholine ring attached to a cyclopentane ring via an ethyl chain, with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanecarboxylic acid with 2-(morpholino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
科学研究应用
1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog without the morpholine ring.
2-(Morpholino)ethylamine: Contains the morpholine ring but lacks the cyclopentane and carboxylic acid groups.
Uniqueness
1-(2-Morpholinoethyl)cyclopentane-1-carboxylic acid is unique due to the combination of the morpholine ring, cyclopentane ring, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not present in simpler analogs.
属性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
1-(2-morpholin-4-ylethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO3/c14-11(15)12(3-1-2-4-12)5-6-13-7-9-16-10-8-13/h1-10H2,(H,14,15) |
InChI 键 |
JKLQEELFOYWUQZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(CCN2CCOCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


